molecular formula C17H16ClNO3S B5765367 methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate

methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate

Cat. No. B5765367
M. Wt: 349.8 g/mol
InChI Key: RSUZPAHVHFHIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a member of the benzoic acid ester family and has been found to exhibit unique properties that make it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to inhibit the activity of tyrosine kinase, an enzyme that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate in lab experiments is its high purity and stability. Additionally, it has been extensively studied and optimized, making it a reliable compound for use in research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate. One potential direction is the development of new drugs for the treatment of inflammatory diseases, such as arthritis and Crohn's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective drugs. Finally, the antibacterial and antifungal properties of this compound also warrant further investigation, as it may lead to the development of new antibiotics.

Synthesis Methods

The synthesis of methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate involves the reaction between 2-chloro-5-nitrobenzoic acid and 3-phenylthiopropanoic acid in the presence of thionyl chloride. The resulting intermediate is then treated with methyl alcohol and sodium hydroxide to obtain the final product. This synthesis method has been extensively studied and optimized to ensure high yield and purity of the compound.

Scientific Research Applications

Methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate has been found to exhibit promising applications in pharmaceutical research. It has been shown to have potential as an anti-inflammatory agent, a cancer treatment, and a drug for the treatment of Parkinson's disease. Additionally, it has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 2-chloro-5-(3-phenylsulfanylpropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-22-17(21)14-11-12(7-8-15(14)18)19-16(20)9-10-23-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUZPAHVHFHIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)CCSC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.